![molecular formula C19H21NO3S B2840177 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034409-96-4](/img/structure/B2840177.png)
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone
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Overview
Description
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone, also known as DASPMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research, particularly in the field of medicinal chemistry. DASPMI is a spirocyclic compound that contains both an amine and a ketone functional group, making it a versatile molecule with a wide range of potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Oxime Derivatives : Oxime derivatives of heterocyclic spiro compounds with barbituric acid moieties were synthesized, showcasing the compound's utility in generating structurally diverse molecules (Rahman et al., 2013).
- Prins Cascade Cyclization : A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the compound's role in facilitating complex cyclization reactions (Reddy et al., 2014).
- Regio- and Stereoselective Synthesis : The synthesis of novel trispiropyrrolidine/thiapyrrolizidines using a dipolarophile based on the compound underlines its applicability in achieving stereochemical complexity in molecular structures (Singh & Singh, 2017).
Materials Science and Biological Activity
- Biological Activity of Spiro Compounds : The crystal structure and biological activity of a spiro compound synthesized with nanosolid superacid were studied, indicating potential biological applications (Yuan et al., 2017).
- Antibacterial Agents : Exploration of spirocyclic derivatives of ciprofloxacin, including those based on 1-oxa-9-azaspiro[5.5]undecane, revealed their potential as antibacterial agents against specific strains of bacteria (Lukin et al., 2022).
Chemical Reagents and Synthesis Techniques
- Aminomethylation : Efficient synthesis of new 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives through aminomethylation highlights the compound's utility as a versatile chemical reagent (Khrustaleva et al., 2018).
- Fmoc-Amino Acid Synthesis : The development of a new reagent for the preparation of Fmoc-amino acids illustrates the compound's role in improving the synthesis of protected amino acids, crucial for peptide synthesis (Rao et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the METTL3/METTL14 protein complex , which is part of the m6A regulation machinery . This complex is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The compound interacts with the METTL3/METTL14 protein complex, leading to a reduction in the m6A/A level of polyadenylated RNA in certain cell lines . This interaction and the resulting changes suggest that the compound has a significant impact on the function of this protein complex.
Biochemical Pathways
The affected pathway is the m6A regulation pathway . This pathway is involved in a wide array of biological processes, including splicing, translation, stability, and degradation of RNA . The compound’s action on the METTL3/METTL14 protein complex can influence these processes, potentially leading to downstream effects such as altered gene expression.
Pharmacokinetics
The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties were taken into account during the optimization of the compound, suggesting that it has good bioavailability . .
Result of Action
The compound’s action results in a reduction in the m6A/A level of polyadenylated RNA in certain cell lines . This suggests that it can influence the function of these cells at the molecular and cellular level, potentially leading to changes in their behavior or state.
properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-18(16-4-2-15(3-5-16)17-6-13-24-14-17)20-9-7-19(8-10-20)22-11-1-12-23-19/h2-6,13-14H,1,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVYVJRDXHYINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone |
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